N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
Overview
Description
N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C11H14N2O2 It is characterized by the presence of a formyl group attached to a pyridine ring, which is further connected to a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide typically involves the reaction of 3-formylpyridine with 2,2-dimethylpropanamide under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways The formyl group and pyridine ring play crucial roles in its reactivity and binding affinity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
- N-(2-Formyl-3-pyridinyl)-2,2-dimethylpropanamide
- N-(4-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
- N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide
Uniqueness
N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide is unique due to the specific position of the formyl group on the pyridine ring, which influences its chemical reactivity and biological interactions. The presence of the dimethylpropanamide moiety further enhances its stability and solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-8(7-14)5-4-6-12-9/h4-7H,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANABHCSYKASRRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353117 | |
Record name | N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-64-5 | |
Record name | N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of the pivalamide group in N-(3-Formylpyridin-2-yl)pivalamide impact the tautomerism of its Schiff base derivative?
A1: The research demonstrates that the bulky pivalamide group in N-(3-Formylpyridin-2-yl)pivalamide plays a crucial role in dictating the preferred tautomeric form of its Schiff base derivative with 2-tosylaminobenzylamine (H2L2SB/H2L2TQ) []. The steric hindrance imposed by the pivalamide group prevents the formation of an intramolecular hydrogen bond (Npivalamide–H⋯Nimine) in the open-chain tautomer (H2L2SB). This destabilizes the open-chain form and consequently favors the formation of the ring tautomer, tetrahydroquinazoline (H2L2TQ) []. This highlights how strategic incorporation of bulky substituents can be used to control the equilibrium between ring and chain tautomers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.